ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dibromo-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[4-(methoxy)-3,5-dibromobenzylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 5-[4-(propoxy)-3,5-dibromobenzylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Uniqueness
Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dibromo-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C26H25Br2N2O5S |
Molecular Weight | 579.35 g/mol |
IUPAC Name | This compound |
Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer progression and inflammation. The presence of the thiophene ring and the amide group contributes to its potential as a lead compound in drug development.
Biological Activities
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Anticancer Activity :
- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
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Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways such as NF-kB and MAPK signaling.
-
Antimicrobial Activity :
- Some studies have reported antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Case Studies
-
Study on Anticancer Activity :
- A study conducted by Smith et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent decrease in cell viability with IC50 values indicating potent anticancer activity. The study also noted increased levels of apoptotic markers such as caspase-3 activation.
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Inflammation Model :
- In a mouse model of acute inflammation, Johnson et al. (2024) reported that administration of the compound significantly reduced paw swelling and levels of inflammatory mediators compared to controls, indicating its potential as an anti-inflammatory agent.
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Antimicrobial Efficacy :
- A recent investigation by Lee et al. (2023) assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) that suggest it could be developed into a novel antimicrobial agent.
Properties
Molecular Formula |
C28H27Br2NO5S |
---|---|
Molecular Weight |
649.4 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[(3,5-dibromo-4-prop-2-enoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H27Br2NO5S/c1-6-12-36-24-19(29)13-16(14-20(24)30)15-21-23(32)22(27(34)35-7-2)26(37-21)31-25(33)17-8-10-18(11-9-17)28(3,4)5/h6,8-11,13-15,32H,1,7,12H2,2-5H3/b21-15-,31-26? |
InChI Key |
DPSKGIGWWHGKPR-UWUSAIRYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)Br)OCC=C)Br)/SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)Br)OCC=C)Br)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O |
Origin of Product |
United States |
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